Allyl 1h-imidazole-1-carboxylate

概要

説明

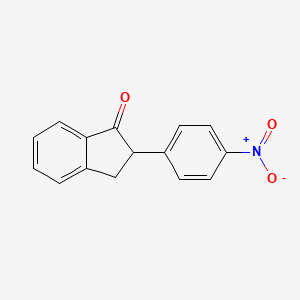

Allyl 1H-imidazole-1-carboxylate is an organic reagent used to introduce carboxyallyl groups to nucleophilic nitrogen, oxygen, and carbon centers. It is used in the acylation reactions of enolates and nitrogen compounds. Further, it can also be used in the synthesis of carbonates and allyl esters .

Synthesis Analysis

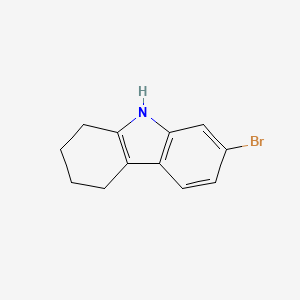

The synthesis of Allyl 1H-imidazole-1-carboxylate involves chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas . Another method involves the O-acylation of ketone enolates .Molecular Structure Analysis

The molecular structure of Allyl 1H-imidazole-1-carboxylate is complex and involves various elements. More detailed information about its structure can be found in the referenced papers .Chemical Reactions Analysis

Allyl 1H-imidazole-1-carboxylate is involved in chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas .Physical And Chemical Properties Analysis

Allyl 1H-imidazole-1-carboxylate is a colorless oil with a density of 1.146 g/mL at 25°C. It is soluble in most common organic solvents (e.g., CH2Cl2, THF, ethyl acetate, acetonitrile) but reacts with water, amines, and alcohols . Its molecular weight is 152.15 g/mol .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Allyl 1H-imidazole-1-carboxylate, focusing on six unique fields:

Organic Synthesis

Allyl 1H-imidazole-1-carboxylate is widely used in organic synthesis as a reagent to introduce carboxyallyl groups to nucleophilic nitrogen, oxygen, and carbon centers. This makes it valuable in the acylation reactions of enolates and nitrogen compounds, facilitating the synthesis of complex organic molecules .

Pharmaceutical Chemistry

In pharmaceutical chemistry, Allyl 1H-imidazole-1-carboxylate is employed in the synthesis of various biologically active molecules. Its ability to form stable intermediates is crucial in the development of drugs with anticancer, antimicrobial, and antiviral properties. This reagent helps in creating compounds that can interact effectively with biological targets .

Material Science

This compound is also significant in material science, particularly in the development of polymers and advanced materials. Its reactivity with different substrates allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength. These materials are used in various industrial applications, including coatings and adhesives .

Catalysis

Allyl 1H-imidazole-1-carboxylate plays a role in catalysis, especially in the formation of N-heterocyclic carbenes (NHCs). These carbenes are important catalysts in various chemical reactions, including cross-coupling and polymerization processes. The use of this reagent helps in achieving higher efficiency and selectivity in catalytic reactions .

Green Chemistry

In the field of green chemistry, Allyl 1H-imidazole-1-carboxylate is utilized to promote environmentally friendly synthesis methods. Its application in solvent-free and low-waste processes aligns with the principles of green chemistry, reducing the environmental impact of chemical manufacturing. This makes it a valuable reagent for sustainable chemical practices .

Biochemical Research

In biochemical research, this compound is used to modify biomolecules, such as proteins and nucleic acids. Its ability to form covalent bonds with these molecules allows researchers to study their structure and function in greater detail. This application is crucial for understanding biological processes and developing new therapeutic strategies .

作用機序

Target of Action

Allyl 1H-imidazole-1-carboxylate is an organic reagent used to introduce carboxyallyl groups to nucleophilic nitrogen, oxygen, and carbon centers . It is primarily used in the acylation reactions of enolates and nitrogen compounds .

Mode of Action

The compound interacts with its targets (nucleophilic nitrogen, oxygen, and carbon centers) by introducing carboxyallyl groups . This interaction results in the acylation of enolates and nitrogen compounds .

Biochemical Pathways

It is known that the compound is used in the synthesis of carbonates and allyl esters , which suggests that it may play a role in the biochemical pathways related to these compounds.

Pharmacokinetics

Allyl 1H-imidazole-1-carboxylate has a molecular weight of 152.15 , is in liquid form

Result of Action

Given its role in introducing carboxyallyl groups to nucleophilic centers and its use in the acylation reactions of enolates and nitrogen compounds , it can be inferred that the compound likely influences the structure and function of these molecules.

Action Environment

The compound is typically stored at temperatures between 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.

Safety and Hazards

Allyl 1H-imidazole-1-carboxylate is a reactive acyl electrophile and should be protected from moisture. The reagent can evolve CO2 (pressure!) upon prolonged contact with moisture during storage; therefore, bottles should be opened carefully. The reagent is presumed to be harmful if swallowed, inhaled, or absorbed through the skin .

将来の方向性

Imidazole-based compounds have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . A great interest was reported in the discovery of novel imidazole compounds with anti-microbial properties that break DNA double-strand helix and inhibit protein kinase .

特性

IUPAC Name |

prop-2-enyl imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-5-11-7(10)9-4-3-8-6-9/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFLGCHXJFBCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 1h-imidazole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B3043198.png)

![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)